

Quantum Chemical Calculations and Biological Significance of 1,9-Diaminononane: A Technical Guide

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Compound of Interest

Compound Name: 1,9-Diaminononane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Diaminononane is a linear aliphatic diamine that serves as a versatile building block in chemical synthesis and has garnered interest for its biological activities, including antimicrobial and antitubercular properties.[1][2] Understanding the molecule's electronic structure, conformational preferences, and spectroscopic characteristics through quantum chemical calculations is pivotal for elucidating its reactivity and mechanism of action. This technical guide provides an in-depth analysis of **1,9-diaminononane**, integrating computational data with experimental protocols and biological context to support further research and drug development endeavors.

Computational Methodology

The quantum chemical calculations summarized herein are primarily based on Density Functional Theory (DFT), a robust method for predicting the electronic structure and properties of molecules.[3][4] The specific level of theory employed in the foundational study of **1,9-diaminononane** was the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.[5][6] This approach has been demonstrated to provide satisfactory results for predicting NMR properties of organic molecules.[5][6][7] Geometry optimization is a critical first step to locate

the minimum energy structure on the potential energy surface, and vibrational frequency calculations are subsequently performed to confirm the nature of the stationary point.[\[5\]](#)[\[8\]](#)

Quantum Chemical Data

The following tables summarize key quantitative data derived from DFT calculations on **1,9-diaminononane**.

Table 1: Calculated and Experimental NMR Spectroscopic Data

Atom	Calculated ¹ H Chemical Shift (ppm)	Experimental ¹ H Chemical Shift (ppm)	Calculated ¹³ C Chemical Shift (ppm)	Experimental ¹³ C Chemical Shift (ppm)	Calculated ¹ J(C,H) (Hz)	Experimental ¹ J(C,H) (Hz)
C1/C9	2.65	2.55	42.8	42.9	134.1	134.3
C2/C8	1.45	1.40	34.2	34.0	124.5	124.6
C3/C7	1.28	1.25	27.5	27.4	123.8	123.8
C4/C6	1.28	1.25	29.8	29.7	123.8	123.8
C5	1.28	1.25	30.1	29.9	123.8	123.8

Data sourced from a study utilizing B3LYP/6-311++G(d,p) level of theory in methanol solvent model.[\[5\]](#)

Table 2: Predicted Molecular Properties

Property	Predicted Value	Methodology
Molecular Formula	C ₉ H ₂₂ N ₂	-
Molecular Weight	158.29 g/mol	-
Dipole Moment	~1.5 - 2.0 D	Inferred from studies on similar long-chain diamines
HOMO-LUMO Gap	~6 - 7 eV	Inferred from DFT studies on aliphatic amines
pKa	~10.97 (Predicted)	[1]

Experimental Protocols

Synthesis of 1,9-Diaminononane

A detailed protocol for the synthesis of high-purity **1,9-diaminononane** is adapted from patent literature, involving the hydrogenation of azelonitrile.[9][10]

Materials:

- Azelonitrile
- Raney nickel catalyst
- Ammonia
- Sodium hydroxide (50% solution in water)
- Hydrogen gas
- Nitrogen gas
- Autoclave reactor

Procedure:

- Charge a 500 cm³ autoclave with 300 g (2 mol) of azelonitrile and 9 g of Raney nickel.

- Purge the autoclave with nitrogen gas.
- Introduce 17 g (1 mol) of ammonia and 0.6 g of 50% aqueous sodium hydroxide at ambient temperature.
- Initiate stirring and introduce hydrogen gas to a total pressure of 30 bar at 130°C.
- Maintain the reaction for 6 hours.
- Cool the reactor and filter off the catalyst at 60°C.
- The crude product is then purified by distillation under reduced pressure to yield **1,9-diaminononane** with a purity of approximately 99.2%.[\[9\]](#)[\[10\]](#)

NMR Spectroscopy

The following is a general protocol for the acquisition of NMR spectra of **1,9-diaminononane**, based on the referenced study.[\[5\]](#)

Instrumentation:

- Bruker Avance 400 MHz NMR spectrometer

Sample Preparation:

- Dissolve the **1,9-diaminononane** sample in a suitable deuterated solvent (e.g., methanol-d₄).

Data Acquisition:

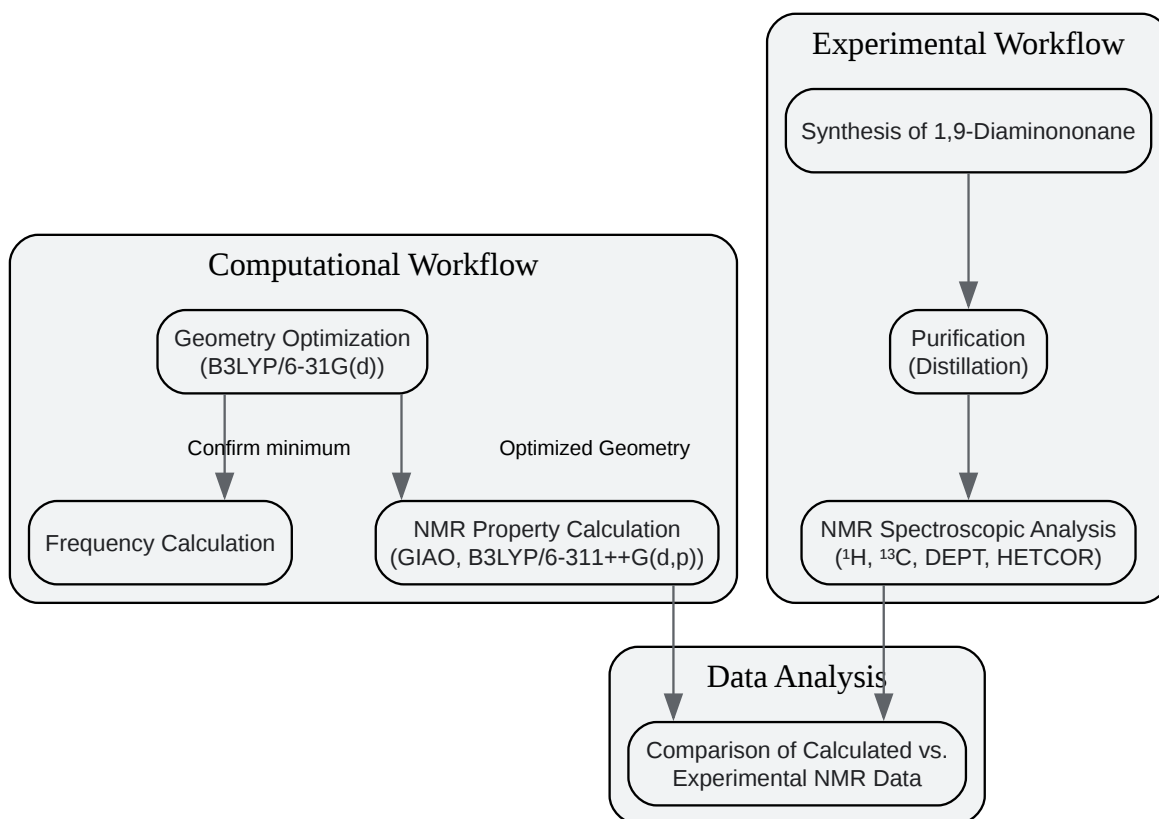
- ¹H NMR: Acquire standard proton NMR spectra.
- ¹³C NMR: Acquire proton-decoupled and proton-coupled ¹³C NMR spectra to determine chemical shifts and C-H coupling constants, respectively.
- DEPT, HETCOR: Perform DEPT (Distortionless Enhancement by Polarization Transfer) and HETCOR (Heteronuclear Correlation) experiments for unambiguous assignment of proton and carbon signals.

- T_1 Relaxation: Measure spin-lattice relaxation times (T_1) using an inversion-recovery pulse sequence.

Biological Context and Signaling Pathways

1,9-Diaminononane belongs to the broader class of polyamines, which are ubiquitous polycations essential for numerous cellular processes, including cell growth, proliferation, and differentiation.[11][12] Dysregulation of polyamine metabolism is often associated with diseases such as cancer.[13]

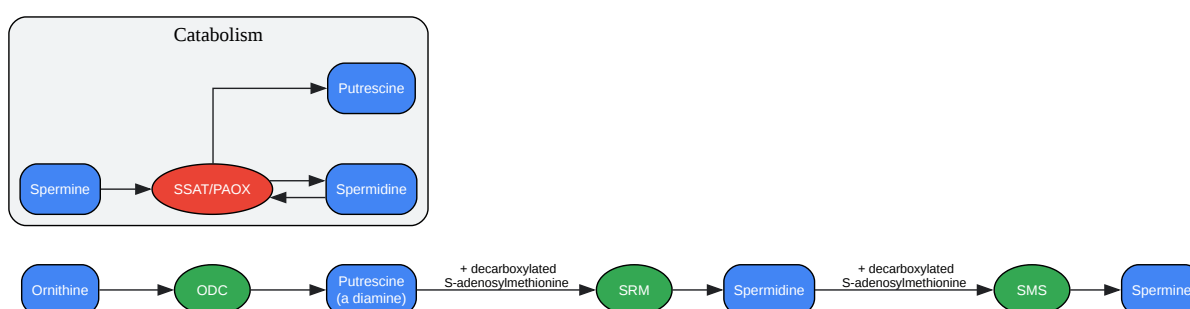
The workflow for the computational and experimental investigation of **1,9-diaminononane** can be visualized as follows:



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Figure 1: Integrated computational and experimental workflow for the study of **1,9-diaminononane**.

Polyamines are synthesized from amino acid precursors and their cellular concentrations are tightly regulated through biosynthesis, catabolism, and transport. A simplified diagram of the polyamine metabolic pathway is presented below.



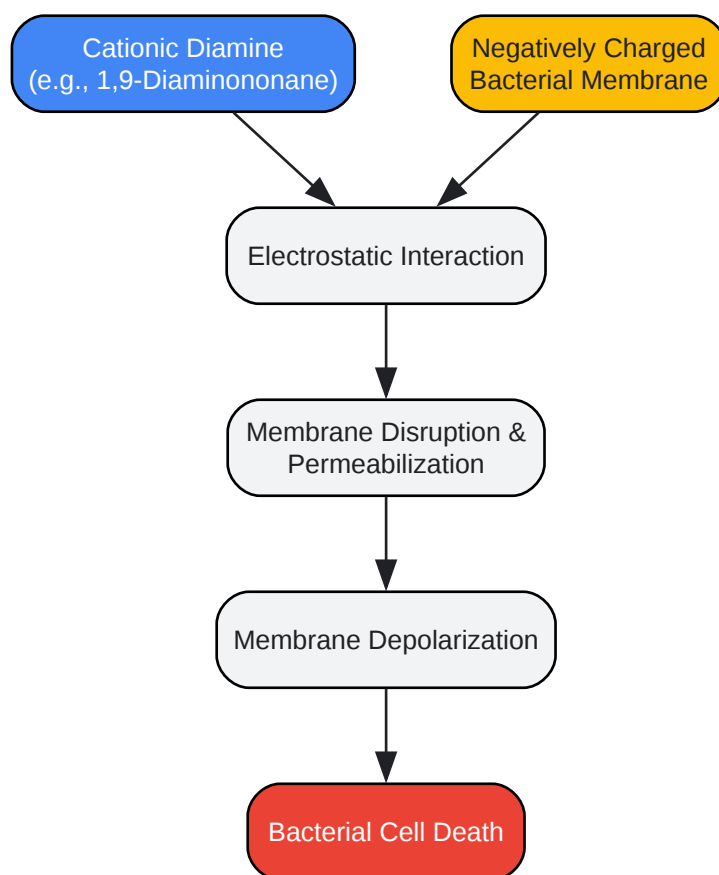
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Figure 2: Simplified polyamine biosynthesis and catabolism pathway. ODC: Ornithine Decarboxylase, SRM: Spermidine Synthase, SMS: Spermine Synthase, SSAT: Spermidine/spermine N¹-acetyltransferase, PAOX: Polyamine Oxidase.

Antimicrobial and Antitubercular Activity

Long-chain diamines, including **1,9-diaminononane**, have demonstrated notable antimicrobial and antitubercular activities. While the precise signaling pathways are a subject of ongoing research, the primary mechanism of action for many cationic antimicrobial agents is the disruption of the bacterial cell membrane.^[14] This leads to membrane depolarization, permeabilization, and ultimately, cell death.

The proposed mechanism of action for the antimicrobial activity of diamines is illustrated below.



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Figure 3: Proposed mechanism of antimicrobial action for cationic diamines.

Conclusion and Future Directions

The integration of quantum chemical calculations with experimental data provides a powerful framework for understanding the fundamental properties of **1,9-diaminononane**. The presented DFT data offers valuable benchmarks for its spectroscopic identification and characterization. The established biological activity of **1,9-diaminononane** and related polyamines, particularly their ability to disrupt bacterial membranes, positions them as interesting leads for the development of novel antimicrobial agents. Future research should focus on a more extensive computational analysis, including molecular dynamics simulations to study its interaction with model membranes, and further experimental validation of its mechanism of action against a broader range of pathogens. A deeper understanding of its engagement with specific cellular signaling pathways will be crucial for its potential therapeutic applications.

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